Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride
Description
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride is a piperidine-derived organic compound featuring a difluorinated piperidinyl core linked to a methyl ester group via an acetamide bridge. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
methyl 2-(3,3-difluoropiperidin-4-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-13-7(12)4-6-2-3-11-5-8(6,9)10;/h6,11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUDEQLHQHPZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNCC1(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Piperidine Derivatives
A primary route to synthesize the difluoropiperidine core involves fluorinating piperidine precursors. The 3,3-difluoro substitution is typically achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . For instance, starting from a piperidin-4-yl-acetic acid derivative, fluorination at the 3,3-positions introduces the difluoro motif. This step often requires anhydrous conditions and controlled temperatures to prevent side reactions.
Example Procedure :
Esterification and Acylation Strategies
The acetate moiety is introduced either before or after fluorination. A common approach involves esterifying 2-(3,3-difluoropiperidin-4-yl)acetic acid with methanol in the presence of an acid catalyst.
Key Reaction :
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Conditions : Reflux in methanol with concentrated sulfuric acid (1.2 equiv) for 1 hour.
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Yield : Up to 98% under optimized conditions, as demonstrated in analogous esterification reactions.
Stepwise Synthesis and Intermediate Characterization
Synthesis of 2-(3,3-Difluoropiperidin-4-yl)acetic Acid
The carboxylic acid intermediate is pivotal for esterification. It is synthesized via:
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Nucleophilic Substitution : Reacting 4-chloropiperidine with ethyl cyanoacetate, followed by hydrolysis.
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Fluorination : Introducing fluorine atoms using DAST or similar agents.
Critical Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Addition | Ethyl cyanoacetate | THF, 0°C, 2h | 75 |
| Fluorination | DAST | DCM, −20°C, 6h | 68 |
| Hydrolysis | HCl (6M) | Reflux, 3h | 85 |
Formation of the Hydrochloride Salt
The final step involves treating the free base (methyl ester) with hydrochloric acid:
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Procedure : Dissolve the ester in diethyl ether, add HCl gas or concentrated HCl dropwise, and precipitate the hydrochloride salt.
Comparative Analysis of Synthetic Methods
Fluorination Efficiency
DAST-based fluorination offers moderate yields (60–70%) but requires careful handling due to its moisture sensitivity. Alternative agents like XtalFluor-E improve safety profiles but may reduce yields.
Esterification Optimization
Using thionyl chloride (SOCl) for in situ generation of the acyl chloride prior to methanol quenching enhances esterification efficiency (yield: 95%).
Table 1. Esterification Methods Comparison
| Method | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| HSO | H | Reflux | 1 | 98 |
| SOCl/MeOH | – | 0°C→RT | 2 | 95 |
| Enzymatic (Lipase) | – | 37°C | 24 | 50 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other groups can be introduced using reagents like sodium azide or alkyl halides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction yields alcohols.
Scientific Research Applications
Cancer Treatment
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride has been identified as a promising candidate for treating various forms of cancer, especially those associated with abnormal protein kinase activity. The compound acts as an inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase, which is implicated in several malignancies. Its ability to penetrate the blood-brain barrier enhances its potential for treating brain cancers such as glioblastoma and diffuse intrinsic pontine glioma (DIPG) .
Case Study: ATM Kinase Inhibition
- Objective : Evaluate the efficacy of ATM inhibitors in enhancing the sensitivity of glioblastoma cells to radiation therapy.
- Findings : Compounds similar to this compound demonstrated increased effectiveness when used in conjunction with radiotherapy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant brain tumors .
Protein Kinase Inhibition
The compound's role as a protein kinase inhibitor is significant in the context of targeted therapies. Research indicates that it can selectively modulate ATM kinase activity, which is crucial for maintaining genomic stability and responding to DNA damage . This characteristic makes it a valuable tool in cancer research and drug development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the piperidine ring have been shown to influence its potency and selectivity as an inhibitor.
Table 1: Structure-Activity Relationship Analysis
| Modification | Effect on Potency | Comments |
|---|---|---|
| Addition of difluoro group | Increased potency | Enhances binding affinity to ATM kinase |
| Alteration of substituents on piperidine | Variable effects | Depends on steric and electronic properties |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that it exhibits low efflux rates, reducing the likelihood of resistance through efflux mechanisms commonly encountered with other anticancer agents .
Mechanism of Action
The mechanism of action of Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of various receptors in the nervous system. The difluoro groups enhance the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Structural and Molecular Properties
Key Differences in Substituents and Functional Groups :
- Target Compound: The 3,3-difluoropiperidin-4-yl group introduces two fluorine atoms at the 3-position of the piperidine ring. This substitution likely increases electronegativity and lipophilicity compared to non-fluorinated analogs.
- Analog 1 : Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate hydrochloride (CAS 1354631-33-6) features a fluorophenyl group and a piperidin-2-yl substituent. The aromatic fluorine may confer distinct electronic effects compared to aliphatic fluorine .
- Analog 2 : Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 169458-04-2) lacks fluorine but shares the piperidinyl-acetate backbone. The ethyl ester group may alter metabolic stability relative to the methyl ester .
Molecular Weight and Formula :
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Target Compound | Not Provided | C₉H₁₄F₂NO₂·HCl | ~265.7 (est.) |
| Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate HCl | 1354631-33-6 | C₁₄H₁₈FNO₂·HCl | 287.76 |
| Ethyl 2-(piperidin-4-yl)acetate HCl | 169458-04-2 | C₉H₁₈NO₂·HCl | ~223.7 (est.) |
| Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate HCl | 1185153-80-3 | C₁₆H₂₂NO₃·HCl | ~323.8 (est.) |
Physicochemical and Functional Implications
- Solubility : The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations.
- Steric Effects : Analog 3’s bulky piperidinylmethoxy-phenyl group may reduce conformational flexibility compared to the target compound’s compact difluoropiperidine core .
Biological Activity
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C10H12ClF2N
- Molecular Weight : 221.66 g/mol
- CAS Number : 802544-12-3
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The piperidine ring structure allows it to mimic natural neurotransmitters, facilitating binding to specific receptors in the nervous system. The difluoro substituents enhance binding affinity and selectivity, contributing to its pharmacological effects .
Pharmacological Activity
Research indicates that this compound may exhibit various pharmacological activities, including:
- Neurotransmitter Modulation : It has been shown to modulate neurotransmitter systems, which is crucial for developing treatments for neurological disorders.
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in relation to BCL6 degradation pathways .
In Vitro Studies
In vitro studies have assessed the compound's cytotoxicity and efficacy against various cell lines. For instance:
| Study | Cell Line | Concentration | Observations |
|---|---|---|---|
| B16F10 | ≤20 µM | No cytotoxicity observed | |
| Various | Varies | Significant activity noted against specific targets |
These studies highlight the compound's potential as a therapeutic agent without significant cytotoxic effects at lower concentrations.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Research has indicated favorable pharmacokinetic profiles in animal models, including:
- Low Clearance Rates : Indicating prolonged bioavailability.
- High Plasma Protein Binding : Suggesting effective distribution within biological systems .
Case Studies and Clinical Implications
Several case studies have explored the therapeutic implications of this compound:
- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.
- Cancer Therapy : Its role in BCL6 degradation suggests potential applications in targeted cancer therapies, especially in hematological malignancies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling 3,3-difluoropiperidine-4-carboxylic acid derivatives with methyl acetate under catalytic conditions. Key steps include:
- Reagent Selection : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for esterification .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
- Yield Challenges : Monitor reaction progress via TLC or HPLC to identify byproducts (e.g., unreacted intermediates) and adjust stoichiometry or temperature (40–60°C) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) validate the difluoropiperidine ring (δ ~3.5–4.5 ppm for piperidine protons) and ester carbonyl (δ ~170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) and isotopic patterns for fluorine atoms .
- X-ray Crystallography : Single-crystal analysis (via SHELX programs) resolves stereochemistry and hydrogen-bonding networks in the hydrochloride salt .
Q. How can researchers assess the solubility and stability of this compound in biological buffers?
- Methodological Answer :
- Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy or nephelometry. Hydrochloride salts generally exhibit higher aqueous solubility than free bases .
- Stability Profiling : Incubate at 37°C in PBS and analyze degradation via HPLC at intervals (0, 24, 48 hrs). Acidic conditions may hydrolyze the ester group, requiring pH adjustment .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers or diastereomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Monitor separation via polarimetric detection .
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral counterion (e.g., L-tartaric acid) to form diastereomeric salts with distinct solubility profiles .
Q. How can researchers design experiments to evaluate its potential blood-brain barrier (BBB) permeability?
- Methodological Answer :
- In Vitro Models : Use MDCK-MDR1 or hCMEC/D3 cell monolayers to measure permeability coefficients (Papp). Fluorinated piperidines often exhibit enhanced BBB penetration due to lipophilicity .
- LogP/D Analysis : Calculate partition coefficients (e.g., via HPLC-derived LogP) to predict CNS activity. Optimal LogP ranges for CNS drugs: 2–5 .
Q. What computational methods are suitable for predicting binding affinities to neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like serotonin transporters (SERT) or GABA-A. The difluoropiperidine moiety may stabilize hydrophobic pockets .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess conformational stability of ligand-receptor complexes .
Q. How should contradictory data on biological activity be addressed?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Batch Analysis : Compare activity across synthesized batches to rule out impurities (e.g., residual catalysts) affecting reproducibility .
Q. What in vivo models are appropriate for pharmacokinetic (PK) studies?
- Methodological Answer :
- Rodent PK Profiling : Administer intravenously/orally to Sprague-Dawley rats. Collect plasma at intervals (0–24 hrs) and quantify via LC-MS/MS. Fluorine atoms may prolong half-life due to metabolic resistance .
- Tissue Distribution : Use whole-body autoradiography or MALDI imaging to map compound localization in brain tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
